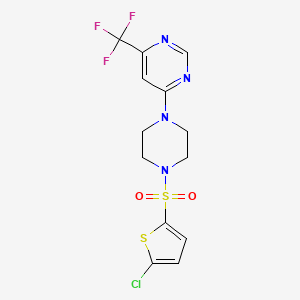
4-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine is a useful research compound. Its molecular formula is C13H12ClF3N4O2S2 and its molecular weight is 412.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 4-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure is characterized by a pyrimidine core substituted with a trifluoromethyl group and a piperazine moiety linked to a chlorothiophenesulfonyl group. The molecular formula is C16H16ClN3O2S4, with a molecular weight of 446.0 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets.
Key Mechanisms:
- Inhibition of Kinases : Similar compounds have shown inhibition of receptor tyrosine kinases, which play critical roles in cell signaling pathways associated with cancer and other diseases .
- Transcription Factor Modulation : The compound may influence the activity of transcription factors like NF-kappa B and AP-1, which are involved in inflammatory responses and cancer progression .
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties:
- Inhibition of Cell Proliferation : Studies have demonstrated that related structures can inhibit the proliferation of various cancer cell lines, suggesting potential utility in cancer therapy .
- Selectivity for Cancer Cells : The selectivity for cancerous cells over normal cells enhances the therapeutic index of such compounds .
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties by modulating key inflammatory pathways:
- Cytokine Inhibition : Compounds with similar structures have been shown to reduce levels of pro-inflammatory cytokines such as IL-2 and IL-8, indicating potential for treating inflammatory diseases .
Data Table: Biological Activities and IC50 Values
Case Studies
-
Study on Anticancer Activity :
A recent study evaluated the anticancer effects of a related compound on human breast cancer cells, revealing an IC50 value of approximately 0.7 µM, indicating potent inhibitory effects on cell growth. -
Inflammation Model :
In animal models of inflammation, compounds structurally similar to this compound demonstrated significant reductions in inflammatory markers, supporting their potential as anti-inflammatory agents.
Propriétés
IUPAC Name |
4-[4-(5-chlorothiophen-2-yl)sulfonylpiperazin-1-yl]-6-(trifluoromethyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClF3N4O2S2/c14-10-1-2-12(24-10)25(22,23)21-5-3-20(4-6-21)11-7-9(13(15,16)17)18-8-19-11/h1-2,7-8H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INXFZVQUTAPXBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)S(=O)(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClF3N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













